molecular formula C16H13NO2S2 B15085707 3-Allyl-5-(2H-chromen-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one CAS No. 618075-00-6

3-Allyl-5-(2H-chromen-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B15085707
CAS No.: 618075-00-6
M. Wt: 315.4 g/mol
InChI Key: HZVOTUBLILWAID-ZROIWOOFSA-N
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Description

This compound belongs to the rhodanine (2-thioxo-1,3-thiazolidin-4-one) family, characterized by a five-membered heterocyclic core with sulfur and nitrogen atoms. The structure features:

  • 5-(2H-Chromen-3-ylmethylene) substituent: A chromene-derived aromatic system at position 5, introducing fused benzopyran moieties that may influence electronic properties and biological activity .
  • 2-Thioxo group: A sulfur atom at position 2, critical for hydrogen bonding and redox activity .

Properties

CAS No.

618075-00-6

Molecular Formula

C16H13NO2S2

Molecular Weight

315.4 g/mol

IUPAC Name

(5Z)-5-(2H-chromen-3-ylmethylidene)-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H13NO2S2/c1-2-7-17-15(18)14(21-16(17)20)9-11-8-12-5-3-4-6-13(12)19-10-11/h2-6,8-9H,1,7,10H2/b14-9-

InChI Key

HZVOTUBLILWAID-ZROIWOOFSA-N

Isomeric SMILES

C=CCN1C(=O)/C(=C/C2=CC3=CC=CC=C3OC2)/SC1=S

Canonical SMILES

C=CCN1C(=O)C(=CC2=CC3=CC=CC=C3OC2)SC1=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-Allyl-5-(2H-chromen-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one” typically involves the condensation of an appropriate chromene derivative with a thiazolidinone precursor. The reaction conditions often include:

    Solvent: Common solvents used are ethanol or methanol.

    Catalyst: Acidic or basic catalysts such as p-toluenesulfonic acid or sodium hydroxide.

    Temperature: The reaction is usually carried out at reflux temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic route for large-scale production. This includes:

    Batch or Continuous Flow Reactors: To ensure consistent product quality.

    Purification: Techniques such as recrystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

“3-Allyl-5-(2H-chromen-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one” can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogenated solvents like dichloromethane with appropriate nucleophiles or electrophiles.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion to corresponding alcohols or amines.

    Substitution: Formation of substituted thiazolidinones.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigated for its antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agent for treating infections and cancer.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of “3-Allyl-5-(2H-chromen-3-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one” involves:

    Molecular Targets: Binding to specific enzymes or receptors in microbial or cancer cells.

    Pathways Involved: Inhibition of key metabolic pathways, leading to cell death or growth inhibition.

Comparison with Similar Compounds

Substituent Variations at Position 5

The 5-arylidene/heteroarylidene group is a key determinant of activity. Comparative data are summarized below:

Compound Name 5-Substituent Biological Activity/Notes Evidence Source
3-Allyl-5-(2H-chromen-3-ylmethylene) 2H-Chromen-3-ylmethylene Unknown (research chemical)
(5Z)-5-(4-Bromobenzylidene) 4-Bromobenzylidene PET inhibitor (IC₅₀ = 3.0 µM)
(5Z)-5-(4-Chlorobenzylidene) 4-Chlorobenzylidene Antialgal (IC₅₀ = 1.3 µM)
(5Z)-5-(Pyrazin-2-ylmethylidene) Pyrazinylmethylene Novel compound; kinase inhibition potential
LJ001 5-Phenoxyfurylmethylene Minimal cytotoxicity (0.782–25 µM)

Key Observations :

  • Electron-Withdrawing Groups (e.g., Br, Cl) : Enhance antialgal and PET inhibitory activities, likely via increased electrophilicity .
  • Chromene vs.
  • Heterocyclic Substituents (e.g., pyrazine, furan) : May modulate solubility and target selectivity, as seen in LJ001’s low cytotoxicity .

Substituent Variations at Position 3

The N-allyl group distinguishes this compound from analogs with bulkier or polar substituents:

Compound Name 3-Substituent Structural Impact Evidence Source
3-Allyl-5-(2H-chromen-3-ylmethylene) Allyl Enhanced flexibility; possible π-π stacking
3-(2-Hydroxyethyl) derivatives 2-Hydroxyethyl Increased hydrophilicity
3-Dodecyl derivatives Long alkyl chain Improved membrane permeability
3-Phenyl derivatives Phenyl Rigid structure; steric hindrance

Key Observations :

  • Allyl vs.
  • Hydroxyethyl Substitution : Introduces hydrogen-bonding capacity, which may enhance solubility but reduce cell membrane penetration .

Crystallographic and Electronic Features

  • Intramolecular C-H···S Contacts : Observed in analogs like JADVUI (4-chlorobenzylidene) and GACVOY (3-methoxybenzylidene), forming pseudo-six-membered rings (C-H···S distance: ~2.55 Å). These interactions stabilize the Z-configuration and planar geometry, critical for bioactivity .
  • Chromene Substituent : The fused benzopyran system may introduce additional π-π stacking or charge-transfer interactions absent in simpler arylidene derivatives .

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